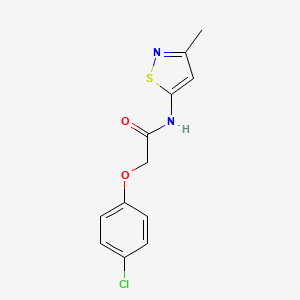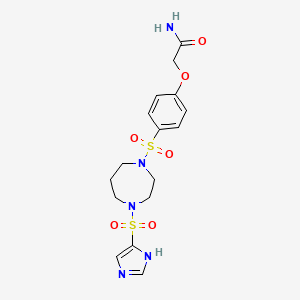
3-(4-Methoxyphenyl)-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Methoxyphenyl)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C10H12O3 . It is also known by several synonyms such as 3-4-methoxyphenyl propanoic acid, 3-4-methoxyphenyl propionic acid, benzenepropanoic acid, 4-methoxy, p-methoxyhydrocinnamic acid, 3-p-methoxyphenyl propionic acid, 3-4-methoxy-phenyl-propionic acid, 4-methoxyhydrocinnamic acid, 3-4-methoxyphenyl-propionic acid, 4-methoxyhydro cinnamic acid, hydrocinnamic acid, p-methoxy .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string COC1=CC=C(C=C1)CCC(=O)O . The InChI Key for this compound is FIUFLISGGHNPSM-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 180.203 g/mol . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 252.7±15.0 °C at 760 mmHg, and a flash point of 104.5±13.9 °C . It also has a molar refractivity of 47.3±0.3 cm3 .
Aplicaciones Científicas De Investigación
Antioxidative Properties
A study on the antioxidative properties of phenylpropanoids, including compounds structurally similar to 3-(4-Methoxyphenyl)-3-phenylpropanoic acid, highlighted their ability to inhibit autoxidation of linoleic acid in a water-alcohol system. This suggests potential antioxidative applications for this compound (Kikuzaki et al., 1999).
Chemical Synthesis
The compound has been used in chemical synthesis processes. For example, a study detailed its formation via hydroarylation of cinnamic acids with anisoles and phenols, demonstrating its utility in organic synthesis (Jagdale & Sudalai, 2007).
Enzyme Inhibition
Research on the inhibition of carboxypeptidase A by various substrate analogues, including compounds related to this compound, indicates its potential as an enzyme inhibitor, which could have implications in biochemical and medicinal research (Galardy & Kortylewicz, 1984).
Catalysis and Reaction Studies
The compound has been involved in studies of methoxycarbonylation reactions, providing insights into catalyst behavior and reaction mechanisms in organic chemistry (Magro et al., 2010).
Biosynthesis Research
Investigations into biosynthesis pathways have utilized this compound, particularly in studies exploring the production of phenylphenalenones in plant species. These studies contribute to our understanding of natural compound synthesis in plants (Hidalgo et al., 2015).
Oxidation Studies
The compound has been the subject of oxidation studies, providing valuable information about the behavior of similar organic molecules under oxidative conditions. This research is crucial in understanding the stability and reactivity of organic compounds (Bietti & Capone, 2008).
Molecular Structure Analysis
Research on the molecular structures of compounds related to this compound, such as studies involving crystallography and spectroscopy, contributes to the broader understanding of molecular interactions and structural properties (Khan et al., 2014).
Pharmacological Potential
While excluding information on drug use, dosage, and side effects as per the request, it's worth noting that compounds structurally similar to this compound have been investigated for their potential pharmacological properties, such as antioxidant activity and effects on cellular processes (Choudhary et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-(4-Methoxyphenyl)-3-phenylpropanoic acid are yet to be fully identified. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets, contributing to its potential therapeutic effects.
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been shown to influence a variety of biological pathways, including those involved in inflammation, cancer, and viral infections
Pharmacokinetics
A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), has been shown to undergo rapid metabolism and wide tissue distribution in rats . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-14-9-7-13(8-10-14)15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXXQSFDCHDCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
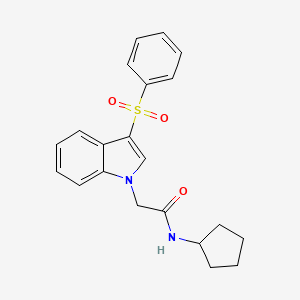
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2760324.png)
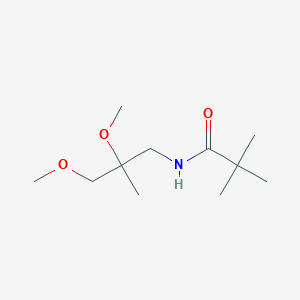
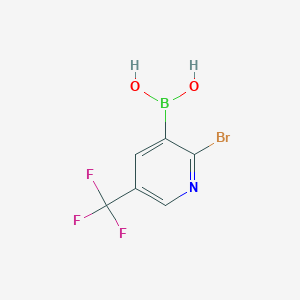
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2760328.png)
![2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2760329.png)
![2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2760333.png)
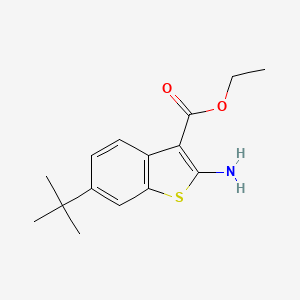
![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2760336.png)
![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)

